molecular formula C9H21NO B13159523 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL

1-Amino-3-ethyl-2,4-dimethylpentan-3-OL

Cat. No.: B13159523
M. Wt: 159.27 g/mol
InChI Key: OVOAZYWDHQRQET-UHFFFAOYSA-N
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Description

1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is an organic compound with the molecular formula C9H21NO It is a derivative of pentanol, featuring an amino group and multiple alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL typically involves the reaction of 4,4-dimethylpentan-3-one with an amine source, followed by reduction. One common method includes the reaction of 4,4-dimethylpentan-3-one with an imine, followed by hydrogenation in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-ethyl-2,4-dimethylpentan-3-OL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The amino group can participate in substitution reactions, forming different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various amine derivatives.

Scientific Research Applications

1-Amino-3-ethyl-2,4-dimethylpentan-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the alkyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-ethyl-2,2-dimethylpentan-3-OL
  • 1-Amino-4,4-dimethylpentan-3-OL
  • 2,4-Dimethylpentan-3-amine

Uniqueness

1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-3-ethyl-2,4-dimethylpentan-3-ol

InChI

InChI=1S/C9H21NO/c1-5-9(11,7(2)3)8(4)6-10/h7-8,11H,5-6,10H2,1-4H3

InChI Key

OVOAZYWDHQRQET-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(C)CN)O

Origin of Product

United States

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